3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-14-9-5-1-2-6-10(9)19-16(21)13(14)15-17-11-7-3-4-8-12(11)18-15/h1-8H,(H,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCWBNCDJZEBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NC4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419932 | |
| Record name | 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144335-37-5 | |
| Record name | 2(1H)-Quinolinone, 3-(1H-benzimidazol-2-yl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one typically follows a two-stage approach:
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Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative (e.g., glyoxylic acid) under acidic or basic conditions yields the benzimidazole scaffold.
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Quinolinone Cyclization : The benzimidazole intermediate undergoes cyclization with a substituted quinoline precursor, often mediated by dehydrating agents or catalysts.
A representative reaction sequence involves:
Catalytic and Solvent Systems
Key parameters influencing yield and purity include:
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Catalysts : Copper(I) iodide or palladium complexes enhance coupling efficiency in cyclization steps.
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Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) improve solubility of intermediates.
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Oxidizing Agents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed for dehydrogenation during quinolinone formation.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Maximizes cyclization |
| DDQ Equivalents | 1.5–2.0 | Prevents over-oxidation |
| Reaction Time | 6–12 hours | Balances completion vs. degradation |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern industrial syntheses prioritize continuous flow systems over batch processes to enhance reproducibility and safety. Key advantages include:
Purification Techniques
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Column Chromatography : Silica gel elution with dichloromethane:methanol (95:5) removes unreacted starting materials.
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Recrystallization : Ethanol-water mixtures yield high-purity (>98%) crystalline product.
Mechanistic Insights and Byproduct Analysis
Cyclization Pathway
The quinolinone ring forms via intramolecular nucleophilic attack, where the hydroxyl group at position 4 of the quinoline precursor displaces a leaving group (e.g., chloride) on the benzimidazole intermediate. Density functional theory (DFT) studies suggest a transition state stabilized by π-stacking interactions between aromatic systems.
Common Byproducts and Mitigation
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Di-Benzimidazole Adducts : Formed via over-condensation; controlled by limiting reaction time.
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Quinolinone Isomerization : Minimized by maintaining pH < 3 during cyclization.
Comparative Analysis of Patented Methodologies
The patent WO2017115287A1, while focused on Brexpiprazole synthesis, offers transferable insights:
Chemical Reactions Analysis
Oxidation Reactions
The quinolinone moiety undergoes selective oxidation under controlled conditions:
Key Findings :
- Hydrogen peroxide preferentially oxidizes the quinolinone ring’s C5 position, forming a dione derivative .
- Potassium permanganate generates diol products under neutral conditions, suggesting hydroxylation at C5 and C6 positions .
Reduction Reactions
The benzimidazole ring is susceptible to reduction:
Mechanistic Insights :
- Sodium borohydride selectively reduces the benzimidazole’s imine group to a secondary amine without affecting the quinolinone .
- Catalytic hydrogenation saturates both the benzimidazole and quinolinone rings, yielding a fully reduced derivative .
Substitution Reactions
The hydroxyl and nitrogen groups participate in nucleophilic substitution:
3.1. Hydroxyl Group Substitution
3.2. Benzimidazole Nitrogen Alkylation
Notable Trends :
- Alkylation at N1 of benzimidazole enhances solubility in polar aprotic solvents .
- Acylated derivatives show improved stability under acidic conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the quinolinone C3 position:
Applications :
- Suzuki coupling introduces aryl groups for tuning electronic properties .
- Buchwald-Hartwig amination facilitates the attachment of nitrogen-containing pharmacophores .
Complexation with Metal Ions
The compound acts as a polydentate ligand:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Mn(CF₃SO₃)₂ | MeOH, RT, 2 hours | Mn(L)₂₂ | 8.2 | |
| Cu(NO₃)₂·3H₂O | H₂O/EtOH, 60°C, 6 hours | [Cu(L)(NO₃)(H₂O)]·H₂O | 10.5 |
Structural Insights :
- Coordination occurs via the benzimidazole N3 and quinolinone O4 atoms, forming octahedral geometries .
- Copper complexes exhibit enhanced antioxidant activity compared to the free ligand .
Biological Activity Modulation via Derivatization
Structural modifications influence pharmacological properties:
Design Principles :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast and prostate cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The biological activity of 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is primarily attributed to its ability to interact with key molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Findings :
- IGF-1R Inhibition: Pyridinone derivatives with amine side chains (e.g., 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one) exhibit enhanced enzyme potency due to improved hydrogen bonding with the kinase domain .
- Antimicrobial Activity: Thiazolidinone derivatives demonstrate broad-spectrum activity, with MIC values as low as 2 μg/mL against Staphylococcus aureus .
- Photovoltaic Efficiency : Trifluoromethyl substitution in DTBO improves hydrogen bonding and charge transport, achieving a power conversion efficiency (PCE) of 12.3% in organic solar cells .
Physicochemical and Pharmacokinetic Properties
Table 2: Molecular Property Comparison
Key Insights :
Biological Activity
3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
this compound combines structural features from both benzimidazole and quinolinone, which are known for their pharmacological significance. The molecular formula is with a molecular weight of 277.28 g/mol. The compound has been identified by its CAS number 144335-37-5.
Synthesis
The synthesis typically involves multi-step reactions starting from o-phenylenediamine and carboxylic acid derivatives to form the benzimidazole core. This intermediate undergoes cyclization with a quinoline derivative under acidic or basic conditions to yield the target compound. Industrial methods focus on optimizing yield and minimizing environmental impact through the use of catalysts and continuous flow reactors.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Molecular Targets : It can bind to DNA, enzymes, and receptors involved in cell proliferation and apoptosis.
- Pathways Involved : The compound may induce apoptosis by up-regulating pro-apoptotic proteins like Bax, releasing intracellular calcium ions, generating reactive oxygen species (ROS), and activating caspases.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance:
- Case Study : In vitro assays revealed that the compound effectively reduced viability in breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens:
- Mechanism : Its antimicrobial effects are believed to stem from its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive Bacteria | Effective at low concentrations | |
| Gram-negative Bacteria | Moderate inhibition observed |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- Study Findings : In animal models of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with other derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Notable antitumor activity | Similar structural framework |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Diverse pharmacological activities | Different functional groups |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via multi-step routes. One approach involves condensation of (1H-benzo[d]imidazol-2-yl)methanamine with aldehydes, followed by cyclization using catalysts like anhydrous ZnCl₂ to form the quinoline core . Alternatively, quinoxalinone intermediates can undergo acid-mediated rearrangement to yield the benzimidazole-quinoline hybrid scaffold, as demonstrated in studies optimizing substituent placement for bioactivity . Purification often employs column chromatography, with structural validation via NMR and elemental analysis .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR to verify proton and carbon environments, particularly the hydroxyquinolinone and benzimidazole moieties .
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .
- X-ray crystallography for absolute configuration determination, as seen in related benzimidazole derivatives .
- Elemental analysis to ensure purity (>95%) .
Advanced Research Questions
Q. What strategies are employed to enhance the bioactivity of this compound derivatives in anticancer research?
- Methodological Answer : Key strategies include:
- Substituent optimization : Introducing triazole or thiazole rings at the quinoline C-3 position improves binding to tubulin or kinases. For example, compound Q6 (a triazole derivative) showed IC₅₀ = 0.59 µM against BT-474 breast cancer cells .
- Structure-Activity Relationship (SAR) studies : Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring enhance apoptosis induction, while bulky substituents reduce metabolic instability .
- In vitro validation : MTT assays for cytotoxicity, AO/EB staining for apoptotic morphology, and JC-1 staining for mitochondrial depolarization are standard .
Q. How do researchers address contradictions in biological activity data among structurally similar derivatives?
- Methodological Answer : Contradictions are resolved through:
- Computational modeling : Molecular docking (e.g., into tubulin’s colchicine-binding site) identifies critical interactions (e.g., hydrogen bonding with Thr179) that explain activity disparities .
- Statistical analysis : Multivariate regression correlates substituent properties (e.g., logP, polar surface area) with IC₅₀ values to isolate influential factors .
- Dose-response validation : Re-testing compounds under standardized conditions (e.g., 72-hour incubation in RPMI-1640 media) minimizes experimental variability .
Q. What in vitro models are appropriate for evaluating the antiproliferative mechanisms of this compound’s derivatives?
- Methodological Answer :
- Cell lines : NCI-60 panel screening identifies sensitive lines (e.g., leukemia SR, melanoma LOX IMVI) . Follow-up studies on BT-474 (breast cancer) or PC-3/TxR (taxane-resistant prostate cancer) are common .
- Mechanistic assays :
- DCFDA staining quantifies ROS generation, linking oxidative stress to apoptosis .
- Western blotting for cleaved PARP or caspase-3 confirms apoptotic pathways .
- Wound-healing assays to assess anti-migratory effects .
Q. How can molecular docking studies inform the design of derivatives targeting specific proteins like tubulin?
- Methodological Answer :
- Binding site analysis : Docking into tubulin’s colchicine site (PDB: 1SA0) predicts interactions. For example, the benzimidazole moiety in ABI-231 forms π-π stacking with Phe169, while the quinolinone hydroxy group hydrogen-bonds with Asn101 .
- Derivative optimization : Modifications (e.g., adding trifluoromethyl groups) are guided by docking scores (e.g., Glide score ≤ −8 kcal/mol indicates high affinity) .
- Validation : Co-crystallography (e.g., 2.1 Å resolution structures) confirms predicted binding modes .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
